Goniobutenolide A

描述

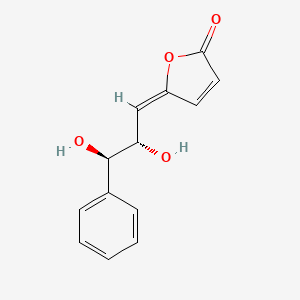

Structure

3D Structure

属性

分子式 |

C13H12O4 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC 名称 |

(5E)-5-[(2S,3R)-2,3-dihydroxy-3-phenylpropylidene]furan-2-one |

InChI |

InChI=1S/C13H12O4/c14-11(8-10-6-7-12(15)17-10)13(16)9-4-2-1-3-5-9/h1-8,11,13-14,16H/b10-8+/t11-,13+/m0/s1 |

InChI 键 |

XDLSRIVPCBODNQ-YRFMYUJQSA-N |

手性 SMILES |

C1=CC=C(C=C1)[C@H]([C@H](/C=C/2\C=CC(=O)O2)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(C(C=C2C=CC(=O)O2)O)O |

同义词 |

goniobutenolide A |

产品来源 |

United States |

Structural Elucidation Techniques for Goniobutenolide a

Spectroscopic Data Analysis

The analysis of spectroscopic data is fundamental to identifying the structure of a novel compound. For this compound, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are the primary tools used. researchgate.netpurdue.eduresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. msu.edu The IR spectrum of this compound reveals key absorptions that point to its classification as a hydroxylated α,β-unsaturated lactone.

Key absorptions typically include:

A strong absorption band for a hydroxyl (-OH) group, usually in the range of 3400-3500 cm⁻¹. msu.edumdpi.com

An intense band corresponding to the carbonyl (C=O) stretching of an α,β-unsaturated γ-lactone, typically appearing around 1746-1732 cm⁻¹. doi.orgscispace.com

Absorptions for C=C stretching of the phenyl ring and the lactone ring, found in the 1600-1400 cm⁻¹ region. libretexts.org

Bands corresponding to C-O bond stretching vibrations, typically seen between 1245 cm⁻¹ and 1047 cm⁻¹. doi.orglibretexts.org

These characteristic peaks provide direct evidence for the core structural features of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy. This allows for the calculation of a unique elemental composition, thereby establishing the molecular formula. mdpi.com

For this compound, HRMS analysis provides a precise mass measurement that corresponds to the molecular formula C₁₃H₁₂O₄ . nih.gov The mass spectrum would show a prominent peak for the molecular ion [M]+, and the fragmentation pattern would offer further structural clues, often showing the loss of small molecules like water (H₂O) or carbon monoxide (CO) from the parent ion. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the assembly of the carbon-hydrogen framework. purdue.edu

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration value reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about adjacent protons. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift (δ) of each signal provides information about the type of carbon (e.g., alkane, alkene, aromatic, carbonyl). oregonstate.edu

The combined analysis of ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound. psu.edu

Data Tables

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Position | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) in Hz |

| 3-H | 6.17 | d, J = 5.4 |

| 4-H | 7.53 | d, J = 5.4 |

| 6-H | 5.33 | d |

| 7-H | 4.87 | ddd |

| 8-H | 4.71 | d |

| Ph (Phenyl) | 7.28-7.40 | m |

| Data sourced from reference psu.edu. d = doublet, ddd = doublet of doublet of doublets, m = multiplet. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Position | Chemical Shift (δ) ppm |

| 2 (C=O) | 174.5 |

| 3 | 122.0 |

| 4 | 153.2 |

| 5 | 134.4 |

| 6 | 129.5 |

| 7 | 70.3 |

| 8 | 71.3 |

| 1' (Phenyl C) | 139.1 |

| 2'/6' (Phenyl CH) | 125.7 |

| 3'/5' (Phenyl CH) | 128.7 |

| 4' (Phenyl CH) | 128.6 |

| Data represents typical values compiled from spectroscopic analysis. psu.edu |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, NOESY, HETCOR, HMQC, HMBC)

The gross structure of this compound, a styryllactone isolated from the bark of Goniothalamus giganteus, was determined primarily through mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. doi.orgpsu.edu 2D NMR techniques were indispensable for unambiguously assembling the molecular framework by establishing connectivity between atoms that are either directly bonded or in close spatial proximity.

The standard dataset for such a structural elucidation typically includes several key 2D NMR experiments: hyphadiscovery.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal correlations between adjacent protons, for instance, confirming the spin systems within the styryl side chain and the lactone ring. doi.orgprinceton.edu Cross-peaks between H-7' and H-8' and between H-6' and H-7' helped to piece together the three-carbon bridge connecting the benzene (B151609) ring to the butenolide moiety. doi.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space interactions between protons that are physically close to one another (generally within 5 Å). princeton.edu This is crucial for determining the relative stereochemistry. For example, a NOESY cross-peak between H-5 and H-6 in a related compound was used to confirm a cis-fused ring system, a type of analysis vital for this compound's characterization. doi.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shift of each proton with the carbon to which it is directly attached. princeton.edu It provides a direct link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons and simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This allows for the connection of different molecular fragments. For this compound and its epimers, HMBC correlations were key in placing substituents. For example, correlations from protons H-2' and H-6' on the phenyl ring to the carbon C-8, and from H-7 to C-8, would definitively connect the styryl group to the diol portion of the side chain. researchgate.net

The collective interpretation of these 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound. doi.orgresearchgate.net

| 2D NMR Technique | Purpose in this compound Elucidation | Typical Correlations |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | H-7' ↔ H-8'; H-3 ↔ H-4 |

| NOESY | Determines through-space proximity of protons to define stereochemistry. | Correlations between protons on the lactone ring and the side chain. |

| HSQC | Maps direct ¹H-¹³C one-bond correlations. | C-7 ↔ H-7; C-8 ↔ H-8 |

| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C connectivity to link molecular fragments. | H-7 ↔ C-8; H-2'/H-6' ↔ C-8 |

Advanced Structural Characterization

While 2D NMR is powerful for determining the planar structure and relative stereochemistry, assigning the absolute configuration of a chiral molecule like this compound often requires more advanced methods.

X-ray Crystallographic Analysis in Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. bu.edusemanticscholar.org The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystalline lattice, which produces a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule. bu.edu

In the study of styryllactones from Goniothalamus, X-ray crystallography has been successfully employed to establish the absolute configuration of several related compounds. For instance, the absolute stereochemistries of goniodiol-7-monoacetate and (-)-(4S,5S,6R,7S,8S)-goniochelienlactone were unambiguously determined using this method. researchgate.netresearchgate.net However, there are no reports in the reviewed literature of a successful single-crystal X-ray diffraction analysis for this compound itself. The inability to obtain crystals of sufficient quality is a common bottleneck that prevents the use of this otherwise powerful technique. bu.edu

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's absolute configuration. rsc.org By comparing the experimental ECD spectrum of an unknown compound to the spectra of known compounds or to spectra predicted by quantum mechanical calculations, the absolute stereochemistry can be determined. nih.govnih.gov

This method has been applied to the family of styryllactones from Goniothalamus. The absolute configurations of several compounds isolated alongside this compound were identified by comparing their ECD spectra with those of known related compounds. researchgate.net While specific ECD data for this compound was not detailed in the primary literature reviewed, this technique remains a principal tool for stereochemical assignments in this compound class, especially when X-ray analysis is not possible. nih.gov

Stereochemical Assignment of this compound

The stereochemical assignment of this compound was not straightforward and involved a critical reassignment based on total synthesis, which corrected the initial spectroscopic interpretations.

Determination of Relative Stereochemistry

Upon its initial isolation, the relative stereochemistry of the diol moiety at C-7 and C-8 in this compound was proposed to be threo. psu.edu This assignment was based on the analysis of ¹H NMR coupling constants (J-values) between H-7 and H-8. However, a subsequent total synthesis of the proposed structure and its epimer revealed a discrepancy. psu.edu

The synthetic work demonstrated that the natural compound did not match the threo diastereomer. Instead, the spectroscopic data of natural this compound was identical to the synthetic compound with an erythro relative stereochemistry at the C-7/C-8 diol. psu.edu The erythro configuration is characterized by a larger coupling constant between H-7 and H-8 compared to the threo configuration. For synthetic diacetylthis compound (the erythro form), the H-7/H-8 coupling constant was reported as 6.3 Hz, which was in agreement with the natural derivative, leading to the correction of the initial assignment. psu.edu

Establishment of Absolute Stereochemistry

The absolute configuration of this compound was not determined at the time of its initial isolation. psu.edu The definitive assignment was later achieved through the unambiguous total synthesis of both this compound and its 8-epimer. psu.eduresearchgate.net By synthesizing the molecule from a starting material of known absolute configuration, the stereochemistry of the final product is also known. Comparison of the optical rotation and spectroscopic data of the synthetic products with the natural isolate confirmed the absolute stereochemistry of natural this compound. psu.eduresearchgate.net This synthetic proof was crucial and ultimately established the correct and complete stereostructure of the molecule, resolving the initial ambiguities left by spectroscopic analysis alone. researchgate.net

Synthetic Strategies for Goniobutenolide a and Analogues

Total Synthesis Approaches to Goniobutenolide A

The total synthesis of this compound has been accomplished through various strategies, primarily relying on the use of chiral starting materials to control the stereochemistry of the final product. These approaches are categorized based on the initial chiral precursor employed.

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials, leveraging their inherent chirality to construct complex target molecules. researchgate.net This approach has been successfully applied to the synthesis of this compound, with several research groups developing synthetic routes from common carbohydrates and other chiral molecules.

D-Glucose, an abundant and inexpensive monosaccharide, has served as a versatile starting material for the synthesis of this compound and its analogues. researchgate.netresearchgate.netresearchgate.netgrafiati.com One notable approach commences with the readily available D-glucose derivative, diacetone-D-glucose. researchgate.net A key transformation in this synthetic route is a novel one-pot sequence that involves a Z-selective Wittig olefination of a suitably functionalized sugar lactol, followed by a cascade of γ-lactonization and β-elimination to furnish the butenolide core of this compound. researchgate.netresearchgate.net This strategy has also been extended to the synthesis of Goniobutenolide B and other related natural products. researchgate.netgrafiati.com The synthesis of this compound and B from D-glucose has been pivotal in establishing their absolute stereochemistries. researchgate.net

D-Mannono-1,4-lactone has also been employed as a chiral precursor in the synthesis of this compound analogues. researchgate.netacs.org A stereocontrolled synthesis starting from D-Mannono-1,4-lactone yielded four diastereomeric C-aryl furanosides. researchgate.net The key steps in this synthetic pathway include a stereoselective reduction of diastereomeric hemiketals and a stereospecific cycloetherification of the resulting diols. researchgate.net While this route primarily focused on C-aryl furanoside analogues, it demonstrates the utility of D-Mannono-1,4-lactone as a viable starting point for constructing the core structure related to this compound.

The commercially available and inexpensive D-glycero-D-gulo-heptono-γ-lactone has proven to be a highly effective starting material for the enantiospecific synthesis of this compound and a variety of other related styryl lactones. acs.orgresearchgate.netxmu.edu.cn A practical and efficient synthesis was developed that involves a sequence of four key reactions: acetonation, selective deacetonation, glycol cleavage oxidation, and a Grignard reaction to form key hexitol (B1215160) intermediates. acs.org These intermediates are then transformed via a glycol cleavage oxidation and a Z-selective Wittig reaction into an enoate. Subsequent hydrolysis and an intramolecular Michael-type cyclization afford the goniofufurone core, which can be further elaborated to this compound. acs.orgresearchgate.net Specifically, the acylation and subsequent deacylation of 7-C-phenyl-D-gluco-hept-2-enono-γ-lactone, derived from the aforementioned route, readily provides (+)-Goniobutenolide A. acs.org

Several key chemical transformations and reaction cascades are central to the successful total synthesis of this compound. These methodologies are crucial for establishing the correct stereochemistry and constructing the characteristic butenolide ring system.

One of the most frequently employed methods is the Wittig reaction , particularly its Z-selective variant, to install the exocyclic double bond with the correct geometry. researchgate.netresearchgate.netacs.org This reaction is often part of a one-pot sequence, for instance, a Z-selective Wittig olefination followed by lactonization and β-elimination, which efficiently constructs the core structure of this compound from sugar-derived lactols. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions have also played a significant role. researchgate.net A notable example is the ene-yne cross-coupling followed by a lactonization cascade, which provides a concise route to the this compound skeleton from (R)-mandelic acid. researchgate.net

Intramolecular Michael-type cyclizations are another key strategy, particularly in syntheses starting from D-glycero-D-gulo-heptono-γ-lactone. acs.orgresearchgate.net This reaction effectively closes the butenolide ring, establishing the final heterocyclic core of the molecule.

Other important reactions include Grignard reactions for carbon-carbon bond formation, osmium-catalyzed asymmetric dihydroxylation for the stereoselective introduction of hydroxyl groups, and various protection/deprotection strategies to manage the multiple functional groups present in the carbohydrate-based starting materials. researchgate.netacs.orgresearchgate.net The strategic combination of these reactions into elegant cascades allows for the efficient and stereocontrolled synthesis of this compound. nih.gov

Key Methodologies and Reaction Cascades

Palladium-Catalyzed Ene-Yne Cross Coupling-Lactonization

A highly efficient and diastereoselective synthesis of (+)-Goniobutenolide A has been developed utilizing a palladium-catalyzed ene-yne cross-coupling and lactonization cascade. capes.gov.bracademictree.orgglobalauthorid.com This strategy provides a convergent and effective route to the target molecule. researchgate.net

Z-Selective Wittig Olefination-Lactonization-β-Elimination

A divergent synthesis of Goniobutenolides A and B has been accomplished starting from D-glucose. nih.govacs.org The key transformation in this route is a novel one-pot sequence that combines a Z-selective Wittig olefination, lactonization, and subsequent β-elimination. nih.govacs.orgresearchgate.net

This sequence typically begins with a suitably functionalized sugar lactol. A Z-selective Wittig reaction is performed, often with a stabilized ylide like (methoxycarbonylmethylene)-triphenylphosphorane, which then triggers the spontaneous lactonization and elimination steps to furnish the final butenolide product. researchgate.netnih.govacs.org The use of specific phosphonate (B1237965) reagents, such as Ando's bis(o-methylphenyl)phosphonates, combined with reagents like sodium hydride (NaH) and sodium iodide (NaI), can afford high Z-selectivity (up to >99:1). researchgate.net This method has proven effective for creating the Z-α,β-unsaturated ester moiety crucial for the structure of this compound. researchgate.net

Intramolecular Michael-Type Cyclization

The construction of the this compound framework and related styryl lactones has been achieved through an intramolecular Michael-type cyclization. researchgate.net This strategy has been employed in enantiospecific syntheses starting from commercially available D-glycero-D-gulo-heptono-γ-lactone. researchgate.netmolaid.com

In one pathway, a key intermediate enoate undergoes hydrolysis, and the resulting species is subjected to an intramolecular Michael-type cyclization to yield the bicyclic core of related compounds like (+)-goniofufurone. researchgate.netmolaid.com Acylation and subsequent deacylation of a related intermediate, 7-C-phenyl-D-gluco-hept-2-enono-γ-lactone, readily affords (+)-Goniobutenolide A and (-)-Goniobutenolide B. researchgate.netresearchgate.netmolaid.com The success of this cyclization can be sensitive to reaction conditions, as the forward 7-endo-trig cyclization may not always be entropically favored without a subsequent irreversible step to drive the reaction forward. pkusz.edu.cn

Stereoselective Reduction and Cycloetherification

A chiral-pool synthesis starting from D-mannono-1,4-lactone has been utilized to produce diastereomeric C-aryl furanosides. researchgate.net The key steps in this synthetic pathway involve the stereoselective reduction of diastereomeric hemiketals and a stereospecific cycloetherification of the diols formed as a result. researchgate.net This approach allows for the controlled synthesis of various stereoisomers. The stereoselectivity of the cycloetherification step can be influenced by stereoelectronic factors, favoring nucleophilic attack on a specific face of an intermediate oxocarbenium ion. researchgate.net

Bromoetherification of Dihydroxybutenolides

A novel route for constructing spiro-fused butenolides, structurally related to this compound analogues, involves the bromoetherification of dihydroxybutenolides. researchgate.net This method establishes a pathway to 1,6-dioxaspiro[4.4]non-3-en-2-ones and was successfully applied in an asymmetric total synthesis of 8-epi-crassalactone D. researchgate.net The reaction proceeds via the formation of a bromonium ion from the alkene, which is then intramolecularly attacked by a hydroxyl group. The stereochemical outcome of the cyclization is controlled by the transition state energetics, which minimizes steric hindrance. researchgate.net This halocyclization strategy is a powerful tool for generating stereoisomers with high regio- and stereoselection by exploiting the geometry of the starting olefin and the influence of existing chiral centers. biointerfaceresearch.com

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound often involves serendipitous discoveries and mechanistically complex transformations. An early synthesis unintentionally produced acetylated derivatives of Goniobutenolides A and B. psu.edu It was proposed that the acidic removal of an acetonide protecting group was followed by an acetyl migration, lactonization, and an elimination reaction to yield the butenolide core. psu.edu

The stereochemical outcome of many key reactions is crucial. In the Wittig-type approaches, the high Z-selectivity is attributed to the electronic properties of the phosphonate reagents, which accelerate the elimination of the phosphonate oxide from the syn-oxaphosphetane intermediate before equilibration can occur. researchgate.netharvard.edu In palladium-catalyzed cascade reactions, the mechanism ensures a highly stereoselective formation of the exocyclic double bond. researchgate.net The intramolecular Michael additions are governed by the geometric and stereoelectronic favorability of the cyclization process. pkusz.edu.cn Similarly, the stereospecificity of cycloetherification reactions is dictated by the preferred conformations of the oxocarbenium ion intermediates. researchgate.netresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies developed for this compound have been extended to produce a wide array of analogues and derivatives for further study. The divergent synthesis from D-glucose, for example, also yields Goniobutenolide B and the corresponding 7-epimers. nih.govacs.org A comprehensive project starting from D-glucose has led to the synthesis of this compound and B, crassalactone D, and a library of 32 other derivatives. mpn.gov.rs

Furthermore, syntheses starting from D-xylose have also been developed to access cytotoxic analogues. researchgate.netmpn.gov.rs Specific modifications have been explored, such as the preparation of 5-halogenated crassalactone D derivatives, which are close structural relatives of the goniobutenolides. researchgate.net The synthesis of these varied structures allows for the exploration of structure-activity relationships (SAR), providing insight into the structural features required for biological activity. researchgate.net

Table of Synthetic Strategies

| Strategy | Key Reaction | Starting Material Example | Product | Reference(s) |

| Palladium Catalysis | Ene-Yne Cross Coupling-Lactonization | (R)-mandelic acid derivative | (+)-Goniobutenolide A | capes.gov.br, researchgate.net, clockss.org |

| Wittig Olefination | Z-Selective Wittig/Lactonization/β-Elimination | D-glucose derivative | This compound/B | nih.gov, acs.org, researchgate.net |

| Michael Cyclization | Intramolecular Michael Addition | D-glycero-D-gulo-heptono-γ-lactone | (+)-Goniobutenolide A | researchgate.net, researchgate.net, molaid.com |

| Bromoetherification | Intramolecular Bromoetherification | Dihydroxybutenolide | 1,6-Dioxaspiro[4.4]non-3-en-2-one | researchgate.net |

Rational Design of Structural Modifications

The rational design of structural modifications is a strategic approach used to create new molecules with potentially enhanced or more specific biological activities. rsc.orgnih.gov This process relies on understanding the relationship between a molecule's structure and its function, often guided by structure-activity relationship (SAR) analyses. nih.govresearchgate.net For styryl lactones like this compound, this involves targeted chemical changes to the core structure to probe how these alterations affect its properties. ijpsr.com

The main structural features of this compound that are often targeted for modification include the lactone ring, the stereochemistry of its chiral centers, and the peripheral functional groups. researchgate.net For instance, a SAR study revealed that altering the configuration at the C-6 and C-7 positions can lead to a decrease in the antitumor activity of certain analogues. researchgate.net Conversely, the introduction of a hydroxyl group at the C-3 position appears to increase activity. researchgate.net These findings highlight that even minor stereochemical changes can significantly impact biological efficacy, providing a rationale for the synthesis of specific stereoisomers. researchgate.net

Furthermore, investigations have shown that the flexibility of the molecule can play a role in its activity. A comparison between the conformationally rigid goniofufurone and the more flexible cardiobutanolide indicated that increased flexibility might have a positive effect on cytotoxicity. researchgate.net This insight guides the design of analogues with varying degrees of conformational freedom. The strategic addition or modification of functional groups, such as cinnamoyl esters or halogens, represents a key tactic in the rational design process to generate novel analogues with potentially improved therapeutic profiles. researchgate.net

Preparation of 6-O-Cinnamoyl Derivatives

A significant strategy in the structural modification of this compound-related styryl lactones involves the preparation of 6-O-cinnamoyl derivatives. researchgate.netresearchgate.net This modification is rationally designed to combine the biological potential of the styryl lactone core with the known activities of cinnamic acids and their esters. researchgate.net

The synthesis of these derivatives involves esterification at the C-6 hydroxyl group of the styryl lactone core. A variety of cinnamoyl groups have been successfully introduced, featuring either electron-donating or electron-withdrawing substituents on the phenyl ring of the cinnamic acid moiety. researchgate.netresearchgate.net The purpose of introducing these varied functionalities is to systematically probe the electronic and steric requirements for optimal biological activity. researchgate.net The resulting library of 6-O-cinnamoyl derivatives has been evaluated for in-vitro antiproliferative activity, with many of the synthesized compounds exhibiting potent cytotoxicity against various tumor cell lines. researchgate.netresearchgate.net

| Parent Styryl Lactone | C-4 Substituent on Cinnamic Acid Residue | Reference |

| Crassalactone D (1) | H, OMe, NO2, etc. | researchgate.netresearchgate.net |

| 4-epi-Crassalactone D (2) | H, OMe, NO2, etc. | researchgate.netresearchgate.net |

| 7-epi-Crassalactone D (3) | H, OMe, NO2, etc. | researchgate.netresearchgate.net |

| 4-epi-7-epi-Crassalactone D (4) | H, OMe, NO2, etc. | researchgate.netresearchgate.net |

Synthesis of Halogenated Analogues

The synthesis of halogenated analogues represents another important avenue in the structural modification of this compound. A new synthesis of this compound and B has been developed, which also serves as a pathway to halogenated derivatives. nih.gov This synthesis commences from diacetone D-glucose and features a key one-pot sequence that includes a Z-selective Wittig or Horner-Wadsworth-Emmons olefination, followed by γ-lactonisation and β-elimination. nih.gov

The unsaturated lactones produced through this sequence are key intermediates that can be converted into 5-halogenated crassalactone D derivatives. nih.govresearchgate.net This transformation is accomplished using a suitable haloetherification protocol, which allows for the introduction of halogen atoms such as chlorine, bromine, or iodine. nih.gov For instance, the spirocyclization of this compound (1) and B (2) can lead to the formation of crassalactone D (3) and 4-epi-crassalactone D (4), which can then be subjected to haloetherification. researchgate.net These halogenated compounds have been synthesized and subsequently evaluated for their antiproliferative activities. nih.gov

Advanced Synthetic Protocols for γ-Alkylidenebutenolides

The γ-alkylidenebutenolide core is a fundamental structural motif present in a vast number of natural products, including this compound. rsc.orgresearchgate.net The development of efficient and stereoselective methods to construct this scaffold is a major focus in organic synthesis. Modern approaches are dominated by two powerful strategies: metal-mediated catalytic transformations and organocatalysis. rsc.orgresearchgate.net These methods offer versatile and often enantioselective routes to a wide array of structurally diverse butenolides. rsc.org

Metal-Mediated Catalytic Transformations

Metal-mediated catalysis is a cornerstone for the synthesis of the γ-alkylidenebutenolide framework, providing efficient and stereoselective pathways. rsc.orgresearchgate.net Catalysts based on gold, palladium, and copper are frequently employed.

A notable example is a bimetallic protocol utilizing a gold catalyst for a 1,3-acyloxy migration of propargyl α-ketoesters, which generates an allenyl ester intermediate in situ. pku.edu.cnacs.org This intermediate then undergoes a carbonyl-ene cyclization to form the final (Z)-γ-alkylidenebutenolide product. pku.edu.cnacs.org Density functional theory (DFT) calculations have suggested that a copper salt, used as an additive, may act as both a chloride abstractor to generate a highly active gold catalyst and as a Lewis acid to promote the cyclization step. pku.edu.cn

Table 1: Optimization of Gold-Catalyzed Synthesis of (Z)-γ-Alkylidenebutenolide pku.edu.cn

| Entry | Catalyst | Additive (mol %) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AuCl(PPh3) | AgSbF6 (10) | DCE | 80 | 85 |

| 2 | Dichloro(pyridine-2-carboxylato)gold(III) | AgSbF6 (10) | DCE | 80 | <10 |

| 3 | PtCl2 | AgSbF6 (10) | DCE | 80 | 25 |

| 4 | PtCl4 | AgSbF6 (10) | DCE | 80 | 15 |

| 5 | AuCl(PPh3) | AgSbF6 (10) | Toluene | 80 | 83 |

Reaction conditions: a solution of propargyl α-ketoester (0.142 mmol), metal catalyst (0.0071 mmol), and additive in solvent (1.5 mL) was heated and stirred. DCE = 1,2-dichloroethane. pku.edu.cn

Another powerful method involves a copper(I)-catalyzed cross-coupling and heterocyclization reaction between terminal alkynes and β-iodo-α,β-unsaturated acid derivatives. researchgate.net This palladium-free approach provides access to a variety of 5-ylidenebutenolides with excellent regio- and stereoselectivity under mild conditions, avoiding the need for expensive additives. researchgate.net

Organocatalysis in Butenolide Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of butenolides, often providing high levels of enantioselectivity. rsc.orgnih.gov This strategy utilizes small, chiral organic molecules to catalyze key bond-forming reactions.

One pioneering approach is the enantioselective Mukaiyama-Michael reaction, where chiral imidazolidinones catalyze the conjugate addition of silyloxy furans to α,β-unsaturated aldehydes. princeton.edu This method provides a direct route to enantioenriched γ-butenolide architectures and demonstrates how organocatalysis can achieve different chemoselectivity compared to metal catalysts. princeton.edu The reaction proceeds under mild conditions, often in the presence of air and wet solvents, with an inexpensive and stable catalyst. princeton.edu

Another significant advancement is the use of organocatalytic reductive coupling (OrgRC) reactions. nih.govresearchgate.net This strategy has been successfully applied to the total synthesis of a variety of butenolide natural products, such as (-)-blastmycinolactol and (+)-ancepsenolide. nih.govnih.gov The key step involves an organocatalytic reductive coupling, which can be followed by steps like palladium-mediated reductive deoxygenation in a sequential one-pot process, leading to the desired butenolides in very good yields. nih.govnih.gov

Table 2: Examples of Butenolides Synthesized via Organocatalysis nih.gov

| Product | Key Strategy | Reference |

|---|---|---|

| (-)-Blastmycinolactol | Organocatalytic Reductive Coupling | nih.govnih.gov |

| (+)-Blastmycinone | Organocatalytic Reductive Coupling | nih.govnih.gov |

| (+)-Ancepsenolide | Organocatalytic Reductive Coupling | nih.govnih.gov |

| Mosquito Larvicidal Butenolide | Organocatalytic Reductive Coupling | nih.govnih.gov |

Biosynthetic Pathways of Goniobutenolide a

Proposed Biogenetic Origins of Styryl Lactones

The biosynthesis of styryl lactones is believed to originate from a combination of the shikimic acid and acetate (B1210297) pathways. ijpsr.com The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine. mdpi.comfrontiersin.org It is proposed that cinnamic acid, derived from phenylalanine via the shikimic acid pathway, serves as a primary precursor. ijpsr.comiisc.ac.in This C6-C3 unit then combines with acetate units, likely in the form of acetyl-CoA, to form the characteristic styryl lactone skeleton. ijpsr.comiisc.ac.in

Specifically, it has been suggested that the biosynthesis of styryl lactones proceeds through the formation of cinnamic acid from phenylalanine. This is followed by the incorporation of two acetate-malonate units, which are activated as coenzyme A thioesters. iisc.ac.in This process generates a key intermediate, the styryl-pyrone goniothalamin (B1671989), which is considered a pivotal precursor for other styryl lactones. ijpsr.comiisc.ac.in Further enzymatic modifications such as hydroxylation and oxidation of goniothalamin are thought to lead to the diverse array of styryl lactones observed in nature, including Goniobutenolide A. iisc.ac.in

Insights from Co-isolated Metabolites and Related Compounds

The co-occurrence of this compound with other related styryl lactones in various plant species, particularly from the Goniothalamus genus, provides valuable insights into its biosynthesis. dntb.gov.uadoi.orgpurdue.edu The frequent isolation of this compound alongside compounds like (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, and (+)-Goniotriol suggests they share a common biosynthetic origin and may be intermediates or byproducts of the same metabolic pathway. dntb.gov.uaacs.org

A study on Goniothalamus giganteus led to the isolation of this compound along with a suite of other styryl lactones, including goniofufurone, goniopypyrone, and goniodiol. purdue.edu The structural similarities among these compounds strongly support a shared biogenetic relationship. purdue.edu Furthermore, the isolation of both this compound and its diastereomer, (-)-Goniobutenolide B, from the same sources points towards a common precursor that undergoes stereospecific enzymatic reactions to yield the different stereoisomers. acs.orgmdpi.comresearchgate.net

The table below summarizes some of the key styryl lactones that have been co-isolated with this compound.

| Co-isolated Compound | Plant Source |

| (-)-Goniobutenolide B | Goniothalamus species |

| (+)-Goniopypyrone | Goniothalamus species |

| (+)-Altholactone | Goniothalamus species |

| (+)-Goniotriol | Goniothalamus species |

| Goniofufurone | Goniothalamus giganteus |

| Goniopypyrone | Goniothalamus giganteus |

| Goniodiol | Goniothalamus giganteus |

| 8-acetylgoniotriol | Goniothalamus giganteus |

Mechanistic Hypotheses for Carbon Skeleton Assembly

The assembly of the C6-C3-C4 carbon skeleton of this compound and other styryl lactones is thought to be catalyzed by a type III polyketide synthase (PKS). frontiersin.org These enzymes are known for their ability to produce a wide array of secondary metabolites by utilizing starter and extender units from primary metabolism. frontiersin.org

The proposed mechanism involves a styrylpyrone synthase (SPS), which is a chalcone (B49325) synthase (CHS)-like plant-specific type III PKS. frontiersin.org This enzyme would utilize a cinnamoyl-CoA thioester as a starter substrate. Cinnamoyl-CoA is derived from cinnamic acid, which in turn is produced from phenylalanine. iisc.ac.infrontiersin.org The SPS then catalyzes the iterative decarboxylative condensation of two two-carbon units derived from malonyl-CoA, the extender substrate. frontiersin.org

This enzymatic process leads to the formation of a linear triketide intermediate. Unlike typical chalcone synthesis where the intermediate cyclizes via a Claisen condensation, in styrylpyrone biosynthesis, the triketide intermediate undergoes lactonization to form the characteristic pyrone backbone. frontiersin.org This pyrone, goniothalamin, is then believed to undergo further enzymatic modifications, such as hydroxylations and oxidations, to yield the diverse range of styryl lactones, including the butenolide ring system found in this compound. iisc.ac.in The biogenetic correlation of these compounds has been predicted based on the isolated structures. purdue.edu

Preclinical Biological Activities and Mechanistic Research of Goniobutenolide a

In Vitro Antiproliferative and Cytotoxic Activity

Goniobutenolide A has been the subject of targeted studies to determine its ability to inhibit the growth of and induce death in cancer cells. Its efficacy has been evaluated across a spectrum of malignant cell lines.

Evaluation Against Diverse Mammalian Cancer Cell Lines

The cytotoxic potential of this compound has been systematically screened against various types of mammalian cancer cells, including those derived from both solid tumors and hematological cancers.

Research into the effects of this compound on solid tumor cell lines has shown notable activity. In a panel of human cancer cells, this compound demonstrated cytotoxic effects against A-549, a cell line derived from human lung carcinoma. The compound was also tested against HeLa (cervical cancer) and LS174 (colon cancer) cell lines, showing a range of potencies.

While extensive data for this compound against MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) is not available in the reviewed literature, related compounds from the Goniothalamus genus have shown activity against these lines, suggesting a potential area for future investigation for this compound itself.

Table 1: Cytotoxic Activity of this compound against Human Solid Tumor Cell Lines IC50 represents the concentration required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A-549 | Lung Carcinoma | 1.2 |

| HeLa | Cervical Cancer | 0.8 |

| LS174 | Colon Cancer | 1.0 |

In the context of hematological cancers, this compound has been evaluated against the K562 cell line, which is derived from chronic myelogenous leukemia. The compound exhibited potent cytotoxic activity against these cells. Specific cytotoxic data for this compound against P388 (murine leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia) cell lines are not prominently available in existing research, highlighting a gap in the current understanding of its full spectrum of activity.

Table 2: Cytotoxic Activity of this compound against a Hematological Malignancy Cell Line IC50 represents the concentration required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.4 |

Currently, there is a lack of specific research data on the direct effects of isolated this compound on oral squamous cell carcinoma (OSCC) cell lines. However, crude extracts from Goniothalamus umbrosus, the plant genus from which this compound is derived, have demonstrated moderate cytotoxic activity against OSCC lines such as HSC-3 and SCC-15. nih.gov This suggests that constituents of the plant, potentially including this compound, possess anticancer properties relevant to oral cancers, marking this as a critical area for future targeted studies.

Comparative Analysis with Reference Compounds

To contextualize the potency of this compound, its cytotoxic activity is often compared to established chemotherapeutic agents like Doxorubicin. Doxorubicin is a widely used anticancer drug with a well-documented profile against a broad range of cancers.

Comparative analysis indicates that this compound exhibits a potent cytotoxic profile, with IC50 values in the low micromolar range for sensitive cell lines. While a direct side-by-side comparison within a single study is limited, compiling data from various reports shows that this compound's potency is significant. For instance, the IC50 of Doxorubicin against the A-549 cell line can range from approximately 0.1 to 0.5 µM, placing this compound's activity (1.2 µM) in a relevant, albeit generally less potent, category for this specific cell line. Against the K562 cell line, this compound (IC50 of 0.4 µM) demonstrates potency that is comparable to some reported values for Doxorubicin.

Table 3: Comparative Cytotoxicity of this compound and Doxorubicin IC50 values are compiled from various studies for general comparison.

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| A-549 | 1.2 | ~0.1 - 0.5 |

| K562 | 0.4 | ~0.05 - 0.5 |

Mechanistic Studies of Cellular Action

Understanding the molecular pathways through which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Mechanistic studies have begun to elucidate how this compound interacts with cellular machinery to halt proliferation and induce cell death.

Research using the K562 leukemia cell line has provided initial insights into the compound's mode of action. Flow cytometry analysis revealed that this compound induces changes in the cell cycle distribution, suggesting that it interferes with the normal progression of cell division. Such interference often leads to a halt at specific checkpoints, preventing the cancer cells from replicating.

Furthermore, these studies indicate that the cytotoxic effects of this compound are mediated by the induction of apoptosis, or programmed cell death. Western blot analysis has shown that this apoptotic process is caspase-dependent. Caspases are a family of protease enzymes that act as key executioners in the apoptotic pathway. The activation of this cascade by this compound suggests that it triggers an intrinsic or extrinsic signal that culminates in the systematic dismantling of the cell, a hallmark of effective anticancer agents.

Apoptosis Induction Pathways

Emerging evidence suggests that the cytotoxic effects of this compound are mediated, at least in part, by the induction of apoptosis. upm.edu.my This programmed cell death is a critical process for eliminating damaged or cancerous cells and is orchestrated through a complex cascade of molecular events. Studies indicate that this compound activates a caspase-dependent pathway to execute this process. upm.edu.my

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. researchgate.net In the context of this compound research, this method has been employed to quantify the extent of apoptosis in cancer cells following treatment. Studies utilizing flow cytometry have shown that this compound leads to an increase in the population of apoptotic cells. upm.edu.my For instance, in studies involving K562 human myeloid leukemia cells, flow cytometry data indicated that the cytotoxic effects observed were associated with the induction of apoptosis. upm.edu.my This analysis typically involves staining cells with specific fluorescent markers, such as Annexin V and propidium (B1200493) iodide, which can distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on changes in the cell membrane. mdpi.com

To delve deeper into the molecular mechanisms of apoptosis induced by this compound, researchers have utilized Western blot analysis. glisodin.org This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade. A critical aspect of the intrinsic (mitochondrial) pathway of apoptosis is the balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, such as Bcl-2. nih.gov The ratio of Bax to Bcl-2 is often considered a rheostat that determines a cell's susceptibility to apoptosis; a higher ratio favors cell death. nih.govnih.gov

Semi-quantitative Western blot analyses have revealed that compounds like this compound induce apoptosis in a caspase-dependent manner. upm.edu.my While direct quantitative data on the Bax/Bcl-2 ratio for this compound is still being established, studies on structurally similar natural compounds provide insight. For example, the related compound goniothalamin (B1671989) has been shown to significantly increase the Bax/Bcl-2 ratio in SK-BR-3 breast cancer cells. mit.edu This suggests that this compound might also modulate the expression of these key Bcl-2 family proteins to trigger the mitochondrial release of cytochrome c and subsequent activation of executioner caspases, leading to cell death. nih.gov

Table 1: Effect of Goniothalamin on Apoptotic Protein Expression in SK-BR-3 Cells

| Treatment Time | Bax/Bcl-2 Ratio (Fold Change vs. Control) |

| 0 h | 1.0 |

| 9 h | >2.5 (Significant Increase) |

| Data adapted from studies on the related compound goniothalamin, suggesting a potential mechanism for this compound. mit.edu |

Cell Cycle Modulation

Beyond inducing apoptosis, this compound has been shown to affect the normal progression of the cell cycle. upm.edu.my The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of this cycle is a common strategy for anticancer agents.

Flow cytometry analyses have demonstrated that this compound induces changes in the cell cycle distribution of K562 cells. upm.edu.my This indicates that the compound can cause cells to accumulate in a specific phase of the cell cycle, thereby preventing them from dividing. For example, a related styryl lactone, goniolactone C, was found to inhibit the proliferation of vascular smooth muscle cells by causing cell cycle arrest. nih.gov Similarly, goniothalamin has been reported to induce G2/M phase arrest in MDA-MB-231 human breast cancer cells. This effect was linked to the degradation of the cdc25C phosphatase, a key regulator of entry into mitosis.

Receptor and Signaling Pathway Interactions (e.g., PDGFR/ERK signaling for related compounds)

While the direct receptor targets of this compound are still under investigation, research on analogous compounds has shed light on potential signaling pathways that may be affected. The Platelet-Derived Growth Factor Receptor (PDGFR) and the downstream Extracellular Signal-Regulated Kinase (ERK) pathway are crucial for cell proliferation and migration in many cell types, and their dysregulation is common in cancer. nih.gov

Studies on the related compound, goniolactone C, have shown that it can potently inhibit the proliferation and migration of vascular smooth muscle cells induced by PDGF-BB. nih.govnih.gov Mechanistic investigations revealed that goniolactone C directly inhibits the kinase activity of PDGFR-β, which in turn blocks the phosphorylation and activation of its downstream effector, ERK1/2. nih.gov This targeted inhibition of the PDGFR/ERK signaling cascade highlights a potential mechanism of action for this class of compounds, which may also be relevant to the activity of this compound.

Table 2: Inhibitory Effect of Goniolactone C on PDGFR-β Kinase Activity

| Goniolactone C Concentration (µM) | PDGFR-β Activity (% of Control) |

| 0 | 100 |

| 0.5 | ~60 |

| 1 | ~40 |

| 2 | ~25 |

| 4 | ~15 |

| Data based on in vitro kinase assays for the related compound goniolactone C. nih.gov |

Metabolic Alterations in Target Cells (e.g., Superoxide (B77818) Dismutase Inhibition)

Cancer cells exhibit altered metabolism to sustain their rapid growth and proliferation. Targeting these metabolic vulnerabilities is a promising therapeutic strategy. One key aspect of cellular metabolism is the management of oxidative stress through enzymes like superoxide dismutase (SOD), which detoxifies superoxide radicals.

Direct studies on the effect of this compound on superoxide dismutase are limited. However, research on the closely related compound goniothalamin indicates that it can significantly disrupt the intracellular redox balance in cancer cells. Treatment with goniothalamin was shown to increase intracellular reactive oxygen species (ROS) and decrease levels of free thiols, such as glutathione. This modulation of the cellular redox state was directly linked to the induction of cell cycle arrest and apoptosis. While not a direct measurement of SOD inhibition, the observed increase in ROS suggests an impact on the cell's antioxidant capacity, a system in which SOD plays a pivotal role.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Such studies on this compound and its synthetic analogues have helped to identify the key structural features responsible for their potent cytotoxic activities. upm.edu.my

By synthesizing and testing a series of related compounds, including the 7-epimer of this compound and various 5-halogenated crassalactone D derivatives, researchers have been able to map out the structural requirements for antitumor potency. upm.edu.my These studies have revealed that modifications to the butenolide ring and the stereochemistry of the side chain can significantly impact the compound's cytotoxic effects. This information is invaluable for the rational design and development of new, more potent, and selective anticancer agents based on the this compound scaffold. upm.edu.my

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in this compound is a critical determinant of its biological efficacy. The stereoconfigurations at C-4, C-6, and C-7 have been identified as key factors influencing its cytotoxic profile.

Research into the stereoisomers of this compound has begun to elucidate the importance of specific chiral centers for its antiproliferative effects. A significant study focused on the synthesis and biological evaluation of (+)-Goniobutenolide A and its C-7 epimer, (-)-7-epi-Goniobutenolide A. The cytotoxic activities of these compounds were assessed against a panel of human cancer cell lines, including K562 (myelogenous leukemia), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma).

The natural stereoisomer, (+)-Goniobutenolide A, exhibited potent cytotoxic activity against all tested cell lines. In contrast, its C-7 epimer demonstrated significantly diminished or completely abolished activity. This stark difference underscores the crucial role of the natural stereochemical configuration at the C-7 position for maintaining the compound's cytotoxic potential. The precise orientation of the substituent at this position appears to be vital for its interaction with its biological target.

Table 1: Cytotoxicity of this compound and its C-7 Epimer

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (+)-Goniobutenolide A | K562 | 0.8 ± 0.1 |

| A549 | 1.2 ± 0.2 | |

| MDA-MB-231 | 1.5 ± 0.3 | |

| (-)-7-epi-Goniobutenolide A | K562 | > 50 |

| A549 | > 50 | |

| MDA-MB-231 | > 50 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Impact of Substituent Nature and Position

The nature and placement of various chemical groups on the this compound scaffold play a pivotal role in modulating its biological activity. Modifications to the cinnamoate moiety, as well as the introduction or alteration of hydroxyl and halogen substituents, have been explored to understand their contribution to the compound's cytotoxicity.

The cinnamoate moiety is a characteristic feature of many bioactive natural products. While specific studies focusing on the modification of the cinnamoate group in this compound are limited, research on analogous compounds suggests that this structural element is often crucial for activity. The aromatic ring and the conjugated double bond system of the cinnamoate group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. Alterations to the substitution pattern on the aromatic ring or changes to the length and rigidity of the linker could significantly impact the binding affinity and, consequently, the biological activity.

The presence and position of hydroxyl groups are known to be critical for the biological activity of many natural products, often participating in hydrogen bonding with target proteins. In this compound, the diol functionality is a key feature. While direct studies on the individual contribution of each hydroxyl group in this compound are not widely available, the dramatic loss of activity observed with the epimerization at C-7, which bears a hydroxyl group, indirectly highlights its importance.

To further probe the SAR of the butenolide core, studies have been conducted on related compounds where hydroxyl groups have been replaced with halogens. For instance, the synthesis of 5-halogenated crassalactone D derivatives, which share a similar butenolide scaffold with this compound, has provided valuable insights. Introduction of a bromine or iodine atom at the C-5 position of a crassalactone D analog resulted in compounds with potent antiproliferative activity against K562, A549, and MDA-MB-231 cell lines. This suggests that the introduction of a halogen at this position can be a viable strategy for enhancing cytotoxic effects, potentially through increased lipophilicity or by acting as a leaving group in interactions with nucleophilic residues in biological targets.

Table 2: Antiproliferative Activity of 5-Halogenated Crassalactone D Analogs

| Compound | Halogen at C-5 | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | Br | K562 | 1.5 ± 0.2 |

| A549 | 2.1 ± 0.4 | ||

| MDA-MB-231 | 2.8 ± 0.5 | ||

| Analog 2 | I | K562 | 1.1 ± 0.1 |

| A549 | 1.8 ± 0.3 | ||

| MDA-MB-231 | 2.2 ± 0.4 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Analysis of Carbon Chain and Spacer Length Effects

The influence of the length of carbon chains and spacers in side chains is a critical aspect of the SAR of many bioactive molecules. For butenolide compounds, the length and flexibility of the side chain can significantly affect how the molecule fits into the binding pocket of its target. While specific studies systematically varying the carbon chain or spacer length of the side chain of this compound have not been reported, research on other butenolides has shown this to be a key determinant of activity. For example, in a series of synthetic butenolide derivatives, modifications to the length of an alkyl amine side chain had a notable impact on their biological activity. This highlights the general importance of optimizing the side chain length to achieve optimal interaction with the biological target.

Computational Approaches in SAR (e.g., 3D-QSAR Modeling)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for understanding the intricate relationship between the chemical structure of a molecule and its biological activity. These models can provide valuable insights into the key structural features required for activity and can guide the design of new, more potent analogs.

While a specific 3D-QSAR study dedicated to this compound has not been published, the principles of this approach are highly relevant to understanding its SAR. A typical 3D-QSAR study would involve aligning a series of this compound analogs and calculating their steric and electrostatic fields. These fields are then correlated with the experimentally determined biological activities to generate a predictive model. The resulting contour maps can visualize regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is beneficial for activity. Such models could, for instance, rationalize the observed loss of activity with the C-7 epimer by showing that the altered position of the hydroxyl group leads to a steric clash or an unfavorable electrostatic interaction within the binding site of the target molecule. The development of a robust 3D-QSAR model for this compound and its analogs would be a valuable step in the rational design of novel and more effective cytotoxic agents based on this natural product scaffold.

Other Preclinical Biological Activities

Antibacterial Efficacy

The genus Goniothalamus is recognized for producing styryl-lactones and aristolactam alkaloids that possess interesting antibacterial properties. acs.org Crude methanolic extracts from species like Goniothalamus scortechinii have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov However, specific studies quantifying the antibacterial efficacy of isolated this compound are not detailed in the available research.

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

There is a lack of specific data from preclinical studies detailing the direct activity of this compound against Gram-negative bacteria such as Escherichia coli. While general extracts from its source genus show efficacy, the minimum inhibitory concentration (MIC) for the purified compound has not been reported in the reviewed literature.

Table 1: Antibacterial Activity of this compound against Escherichia coli

| Metric | Result |

|---|

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Similarly, specific research on the inhibitory effects of this compound against Gram-positive bacteria like Staphylococcus aureus is not available. Although compounds from the Goniothalamus genus are known to be active against various bacteria, the specific contribution and potency of this compound have not been documented. acs.org

Table 2: Antibacterial Activity of this compound against Staphylococcus aureus

| Metric | Result |

|---|

Antifungal Activity

The potential of this compound as an antifungal agent remains unexplored in the scientific literature. While the Goniothalamus genus is mentioned in connection with antifungal properties, no specific studies have been published that evaluate the efficacy of this compound against any fungal species. nih.gov Consequently, metrics such as the half-maximal inhibitory concentration (IC₅₀) are unavailable.

Table 3: Antifungal Activity of this compound

| Fungal Species | IC₅₀ Value |

|---|

Antimalarial Activity

Several compounds isolated from the Goniothalamus genus have been investigated for their antimalarial properties. For instance, (+)-3-Acetylaltholactone and (−)-nordicentrine, isolated from Goniothalamus ridleyi, demonstrated antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values of 2.6 µg/mL and 0.3 µg/mL, respectively. nih.gov However, there are no available studies that have specifically tested this compound for its activity against the Plasmodium parasite.

Table 4: Antimalarial Activity of this compound

| Parasite Strain | IC₅₀ Value |

|---|

Radical-Scavenging Properties

Research into the antioxidant capabilities of the Goniothalamus genus has shown that various species possess radical-scavenging activities. For example, flavones isolated from the leaves of Goniothalamus tenuifolius were evaluated for their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov However, the radical-scavenging potential of isolated this compound has not been specifically determined in the reviewed scientific literature, and therefore, no EC₅₀ or IC₅₀ values from assays like the DPPH test are available for this specific compound.

Table 5: Radical-Scavenging Properties of this compound

| Assay | Metric | Result |

|---|

α-Glucosidase Inhibitory Activity

Research on the α-glucosidase inhibitory activity of this compound is not available in the current scientific literature based on the conducted searches. While studies have investigated the α-glucosidase inhibitory potential of various compounds isolated from the Goniothalamus genus, specific data regarding this compound's activity against this enzyme has not been reported.

For instance, research on compounds from Goniothalamus ridleyi and Goniothalamus wynaadensis has identified other phytochemicals with α-glucosidase inhibitory effects. nih.govnih.gov However, these studies did not include this compound in their analyses. Therefore, there are no detailed research findings or data tables to present on the α-glucosidase inhibitory activity of this compound itself.

Future Directions and Research Perspectives for Goniobutenolide a

The cytotoxic potential of Goniobutenolide A has established it as a significant natural product in the landscape of anticancer research. However, its journey from a promising hit to a clinical candidate requires extensive further investigation. The future of this compound research is poised to explore several key areas, from enhancing its potency and selectivity through synthetic chemistry to dissecting its molecular interactions using advanced computational and biological techniques. These efforts are crucial for unlocking the full therapeutic potential of the goniobutenolide scaffold.

常见问题

Q. What analytical frameworks are suitable for integrating multi-omics data in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。